6-Undecyn-5-ol
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Overview
Description
6-Undecyn-5-ol is an organic compound with the molecular formula C11H20O . It is a member of the alkyne family, characterized by the presence of a triple bond between two carbon atoms. This compound is notable for its unique structure, which includes both an alcohol (-OH) group and an alkyne (-C≡C-) group. These functional groups confer distinct chemical properties, making this compound a valuable compound in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Undecyn-5-ol typically involves the reaction of 1-hexyne with 1-pentanal in the presence of a strong base such as n-butyllithium (n-BuLi). The reaction is carried out in a solvent like tetrahydrofuran (THF) at low temperatures (around -78°C) under an inert atmosphere (argon) to prevent unwanted side reactions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 6-Undecyn-5-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The alkyne group can be reduced to form alkenes or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) are employed.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting the hydroxyl group into halides.
Major Products:
Oxidation: Formation of 6-Undecynoic acid.
Reduction: Formation of 6-Undecene-5-ol.
Substitution: Formation of 6-Undecyn-5-yl chloride or bromide.
Scientific Research Applications
6-Undecyn-5-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Undecyn-5-ol is primarily attributed to its functional groups. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s solubility and reactivity. The alkyne group can undergo addition reactions, making it a versatile intermediate in various chemical processes. The specific molecular targets and pathways involved depend on the context of its application, such as its interaction with biological molecules or its role in synthetic chemistry .
Comparison with Similar Compounds
- 2-Butyn-1-ol
- Propargyl alcohol
- 1-Phenyl-1-heptyn-3-ol
Comparison: 6-Undecyn-5-ol is unique due to its longer carbon chain and the specific positioning of the hydroxyl and alkyne groups. This structure imparts distinct physical and chemical properties, such as higher boiling points and specific reactivity patterns, compared to shorter-chain alkynols like 2-Butyn-1-ol and Propargyl alcohol .
Properties
CAS No. |
73252-74-1 |
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Molecular Formula |
C11H20O |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
undec-6-yn-5-ol |
InChI |
InChI=1S/C11H20O/c1-3-5-7-8-10-11(12)9-6-4-2/h11-12H,3-7,9H2,1-2H3 |
InChI Key |
HFVOOOVVCMQJGU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#CC(CCCC)O |
Origin of Product |
United States |
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